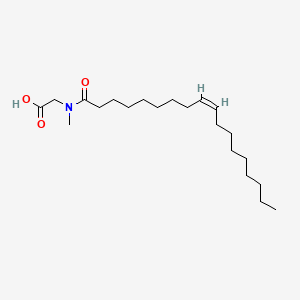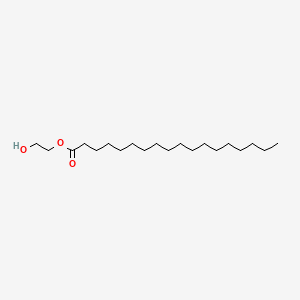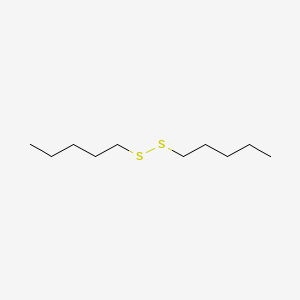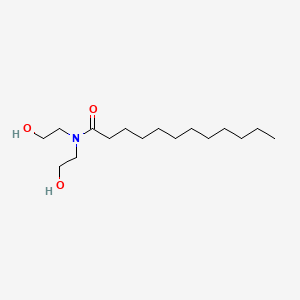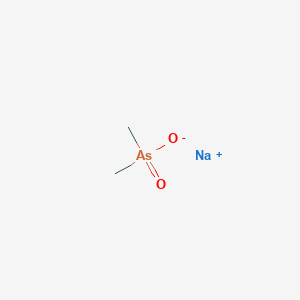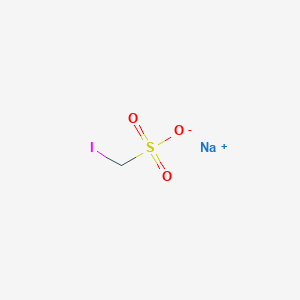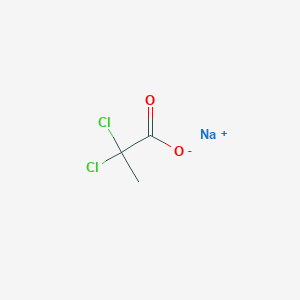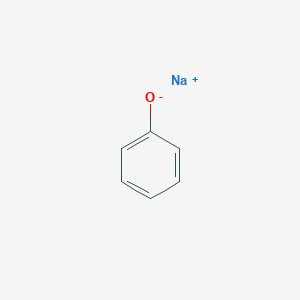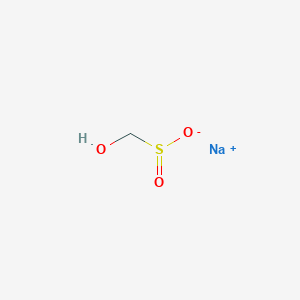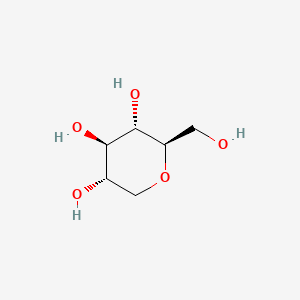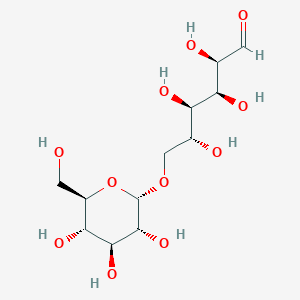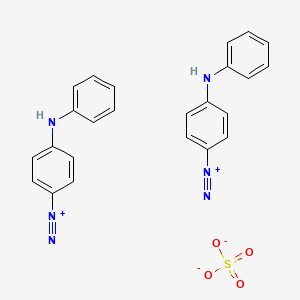
4-anilinobenzenediazonium;sulfate
描述
4-anilinobenzenediazonium;sulfate: is an organic compound that belongs to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is typically used in various organic synthesis reactions due to its ability to form stable intermediates that can be further transformed into a wide range of functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-anilinobenzenediazonium;sulfate typically involves the diazotization of p-aniline. The process begins with the reaction of p-aniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The general reaction is as follows:
p-Aniline+Nitrous Acid→p-Anilinobenzenediazonium Ion+Water
The diazonium ion is then precipitated as its sulphate salt by adding sulphuric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain the low temperatures required for diazotization. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of decomposition of the diazonium salt.
化学反应分析
Types of Reactions: 4-anilinobenzenediazonium;sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium ion can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions:
Substitution Reactions: Typically involve copper(I) salts (e.g., CuCl, CuBr) in the presence of the corresponding halide ion.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products:
Substitution Reactions: Yield halogenated aromatic compounds, phenols, or nitriles.
Coupling Reactions: Produce azo dyes, which are widely used in the textile industry.
Reduction Reactions: Result in the formation of p-aniline.
科学研究应用
Chemistry:
Synthesis of Azo Dyes: 4-anilinobenzenediazonium;sulfate is a key intermediate in the synthesis of azo dyes, which are used as colorants in various industries.
Organic Synthesis:
Biology and Medicine:
Bioconjugation: The diazonium group can be used to label proteins and other biomolecules, facilitating their detection and analysis.
Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates.
Industry:
Textile Industry: Utilized in the production of dyes for fabrics.
Material Science: Employed in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 4-anilinobenzenediazonium;sulfate primarily involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in substitution and coupling reactions, where the diazonium group is replaced by other functional groups or coupled with aromatic compounds to form azo dyes.
相似化合物的比较
Benzene Diazonium Chloride: Similar in structure but uses chloride as the counterion.
p-Toluenediazonium Sulphate: Similar but with a methyl group on the aromatic ring.
Uniqueness:
Stability: 4-anilinobenzenediazonium;sulfate is more stable than some other diazonium salts due to the presence of the sulphate counterion.
Reactivity: The presence of the aniline group enhances its reactivity in coupling reactions, making it particularly useful in the synthesis of azo dyes.
属性
IUPAC Name |
4-anilinobenzenediazonium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H10N3.H2O4S/c2*13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h2*1-9,14H;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAQKRUAIKKDST-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164445 | |
| Record name | p-Anilinobenzenediazonium sulphate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150-33-4 | |
| Record name | p-Anilinobenzenediazonium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anilinobenzenediazonium sulphate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-anilinobenzenediazonium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



